
4-苄基-1H-吡咯-2-羧酸
描述
4-Benzyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole-2-carboxylic acid . Pyrrole-2-carboxylic acid is an organic compound with the formula HNC4H3CO2H. It is one of two monocarboxylic acids of pyrrole . It is a white solid that arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxylic acid, a related compound, is HNC4H3CO2H . It consists of a pyrrole ring with a carboxylic acid group attached .Physical And Chemical Properties Analysis
Pyrrole-2-carboxylic acid, a related compound, is a white solid . Its molecular weight is 111.0987 .科学研究应用
Pharmaceuticals: Antidiabetic Agents
PCA derivatives have been identified in the structure of pyrraline, a marker for diabetes, suggesting their role in the development of antidiabetic drugs . The Py-2-C skeleton, which is part of PCA, is crucial in the formation of advanced glycation end products (AGEs) involved in diabetes pathology .
Biopolymer Synthesis: Cellulose and Chitin Conversion
Research has shown that PCA can be synthesized from cellulose- and chitin-based feedstocks, indicating its potential application in the conversion of these biopolymers into valuable chemicals . This could lead to the development of sustainable materials and chemicals.
Medicinal Chemistry: Cholecystokinin Antagonists
PCA has been employed in the synthesis of cholecystokinin antagonists, which are compounds that can modulate the digestive system and potentially treat related disorders .
Cardiovascular Drugs: Benzopyran Antihypertensives
The synthesis of benzopyran antihypertensive drugs also utilizes PCA. These drugs are important in the management of high blood pressure and cardiovascular diseases .
Neurology: Azepinediones
PCA is used in the creation of azepinediones, which have applications in neurological research and could contribute to treatments for neurodegenerative diseases .
Agriculture: Fungicides
The pyrrole subunit, a component of PCA, is found in compounds with fungicidal properties. This application is significant for protecting crops from fungal diseases .
Antibiotics Development
PCA-related structures are present in antibiotics, highlighting its importance in the fight against bacterial infections .
Anti-inflammatory and Antitumor Agents
Compounds containing the pyrrole moiety, such as PCA, are used in the development of anti-inflammatory drugs and antitumor agents, which are critical in the treatment of cancer and inflammatory diseases .
安全和危害
未来方向
4-Benzyl-1H-pyrrole-2-carboxylic acid could potentially be used in proteomics research applications . Additionally, pyrrole derivatives are important bio-molecules with significant roles in human metabolism and are also preferred synthons in macromolecular chemistry . They have large applicability in medicinal chemistry and materials science , suggesting potential future directions for 4-benzyl-1H-pyrrole-2-carboxylic acid.
属性
IUPAC Name |
4-benzyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCSDKFUORAQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

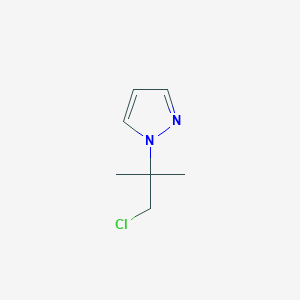
![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)
![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)
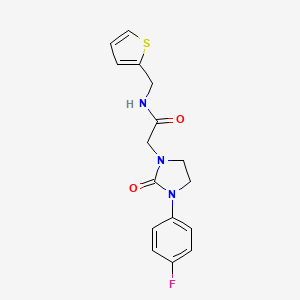


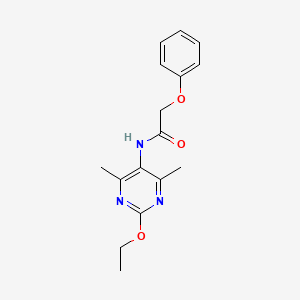
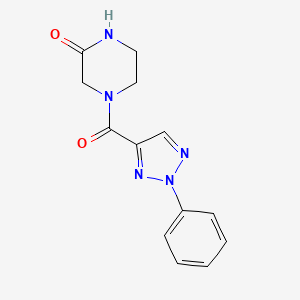
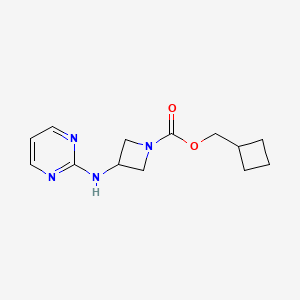
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889066.png)
![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)
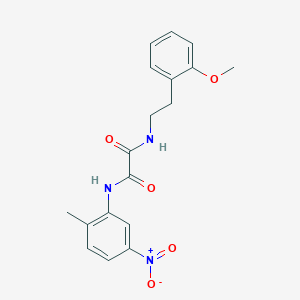
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)